Cas no 335160-53-7 (2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone)

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone structure
335160-53-7 structure
商品名:2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone
CAS番号:335160-53-7
MF:C27H27N3O3
メガワット:441.52158
CID:1063121
PubChem ID:57458893

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone 化学的及び物理的性質

名前と識別子

    • [2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
    • [2-methyl-1-[(1-methylpiperidin-2-yl)methyl]-6-nitroindol-3-yl]-naphthalen-1-ylmethanone
    • 2-METHYL-1-[(1-METHYL-2-PIPERIDINYL)METHYL]-6-NITRO-1H-INDOL-3-YL]-1-NAPHTHALENYLMETHANONE
    • N-Methyl Moxifloxacin
    • UNII-SHC6SNM293
    • SCHEMBL15668673
    • DB-258446
    • (2-Methyl-1-((1-methylpiperidin-2-yl)methyl)-6-nitro-1H-indol-3-yl)(naphthalen-1-yl)methanone
    • AM-1221
    • 335160-53-7
    • DTXSID701009967
    • SHC6SNM293
    • 1-((N-Methylpiperidin-2-yl)methyl)-2-methyl-3-(naphthalen-1-oyl)-6-nitroindole
    • 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone
    • インチ: InChI=1S/C27H27N3O3/c1-18-26(27(31)23-12-7-9-19-8-3-4-11-22(19)23)24-14-13-20(30(32)33)16-25(24)29(18)17-21-10-5-6-15-28(21)2/h3-4,7-9,11-14,16,21H,5-6,10,15,17H2,1-2H3
    • InChIKey: QGNIEJBBHMMNOZ-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C2=C(N1CC3CCCCN3C)C=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC5=CC=CC=C54

計算された属性

  • せいみつぶんしりょう: 441.20524173g/mol
  • どういたいしつりょう: 441.20524173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 4
  • 複雑さ: 724
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.7

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M320340-10mg
[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
335160-53-7
10mg
$ 205.00 2022-06-04
TRC
M320340-100mg
[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone
335160-53-7
100mg
$ 1590.00 2022-06-04

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone 関連文献

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanoneに関する追加情報

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone (CAS No. 335160-53-7): A Comprehensive Overview

2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone (CAS No. 335160-53-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of indole and naphthalene, featuring a unique combination of functional groups that contribute to its potential therapeutic applications.

The structure of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone includes a methyl group, a piperidine ring, a nitro group, and a naphthalene moiety. These structural features endow the compound with diverse chemical properties and biological activities, making it a subject of interest for various research endeavors.

Recent studies have explored the pharmacological properties of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Another area of investigation is the compound's neuroprotective properties. Research has shown that 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind this neuroprotective effect is believed to involve the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS).

In addition to its anti-inflammatory and neuroprotective properties, 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone has also been studied for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is attributed to its ability to disrupt cell cycle progression and inhibit angiogenesis.

The synthesis of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-1H-indol-3-yl-1-naphthalenylmethanone involves several steps, including the formation of the indole core, the introduction of the naphthalene moiety, and the functionalization with the piperidine ring and nitro group. Advanced synthetic methods such as transition-metal-catalyzed cross-coupling reactions and organocatalysis have been employed to optimize the yield and purity of the final product.

The pharmacokinetic properties of 2-Methyl-1-(1-methyl-2-piperidinyl)methyl-6-nitro-H-indol--naphthalenylmethanone have also been extensively studied. In animal models, this compound has shown good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These characteristics make it suitable for further development as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Methyl--(methyl--piperidinyl)methyl--nitro-H-indol--naphthalenylmethanone in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no serious adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential for specific diseases.

In conclusion, 2-Methyl--(methyl--piperidinyl)methyl--nitro-H-indol--naphthalenylmethanone (CAS No. 335160-) is a promising compound with diverse biological activities. Its anti-inflammatory, neuroprotective, and anticancer properties make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new aspects of its mechanism of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd